1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone
Description
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O/c1-15-10-13(18)17-8-6-16(7-9-17)12-4-2-11(14)3-5-12/h2-5,15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVHLHNXACIIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCN(CC1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone typically involves the reaction of 4-fluorophenylpiperazine with a suitable methylamino ethanone precursor. One common method includes the use of N-methyl-2-chloroacetamide as the starting material, which undergoes nucleophilic substitution with 4-fluorophenylpiperazine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant and Anxiolytic Effects
Research has indicated that compounds similar to 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone exhibit significant antidepressant and anxiolytic properties. The piperazine moiety is known for its ability to interact with serotonin receptors, which play a crucial role in mood regulation. Studies have shown that modifications in the piperazine structure can enhance the binding affinity to serotonin receptors, leading to improved therapeutic outcomes for anxiety and depression disorders .
2. Antimycobacterial Activity
Recent investigations into the compound's structure have revealed its potential as an antimycobacterial agent. A series of derivatives containing the piperazine scaffold have been synthesized and tested against various mycobacterial strains, including Mycobacterium tuberculosis. These studies demonstrated that certain modifications can lead to compounds with potent activity against resistant strains, suggesting a promising avenue for tuberculosis treatment .
Data Table: Summary of Biological Activities
| Compound | Activity | Target | Reference |
|---|---|---|---|
| This compound | Antidepressant | Serotonin receptors | |
| Derivative A | Antimycobacterial | M. tuberculosis | |
| Derivative B | Antimicrobial | Various bacterial strains |
Case Study 1: Synthesis and Evaluation of Piperazine Derivatives
In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of piperazine derivatives, including this compound. The derivatives were evaluated for their binding affinity to serotonin receptors and their efficacy in animal models of depression and anxiety. The results indicated that modifications at the piperazine nitrogen significantly influenced both receptor binding and behavioral outcomes, highlighting the therapeutic potential of these compounds .
Case Study 2: Antimycobacterial Activity Assessment
Another study focused on evaluating the antimycobacterial properties of piperazine-containing compounds against M. tuberculosis. The researchers conducted in vitro assays to determine the minimum inhibitory concentration (MIC) of several derivatives. The findings revealed that certain derivatives exhibited MIC values comparable to existing antitubercular drugs, suggesting that these compounds could serve as lead candidates for further development in tuberculosis therapy .
Mechanism of Action
The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring facilitates its interaction with neurotransmitter systems. This compound may act as an agonist or antagonist, depending on the target receptor and the biological context .
Comparison with Similar Compounds
Key Observations :
Antiparasitic Activity
- UDO and UDD (): These pyridine-based analogs inhibit Trypanosoma cruzi CYP51 with efficacy comparable to posaconazole. Their trifluoromethyl groups enhance target affinity and pharmacokinetic profiles .
Antipsychotic Activity
- Biphenyl-Piperazine Derivatives (): Compounds like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone show potent anti-dopaminergic and anti-serotonergic activity with reduced catalepsy. The methoxy group fine-tunes receptor subtype selectivity .
- Target Compound: The methylamino group may confer distinct dopamine D2/5-HT2A receptor binding kinetics, though experimental validation is needed.
Antifungal Activity
- APEHQ Metal Complexes (): Ligands with piperazine and hydroxyquinoline groups exhibit moderate antifungal activity, enhanced by metal coordination (e.g., Cu²⁺). The target compound lacks a metal-binding site, limiting this application .
Biological Activity
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone, a compound featuring a piperazine moiety, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
It includes a piperazine ring substituted with a fluorophenyl group and a methylamino group, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties : The compound has also demonstrated antifungal activity against specific strains.
- Inhibitory Effects on Enzymes : Notably, it acts as an inhibitor of tyrosinase, an enzyme involved in melanin production.
Antimicrobial Activity
A study evaluated the antibacterial properties of several piperazine derivatives, including the compound . The Minimum Inhibitory Concentration (MIC) values indicated strong activity against Staphylococcus aureus and Escherichia coli, with effective concentrations ranging from 0.0039 to 0.025 mg/mL .
Table 1: Antibacterial Activity of Piperazine Derivatives
| Compound Name | MIC (mg/mL) against S. aureus | MIC (mg/mL) against E. coli |
|---|---|---|
| This compound | 0.0039 | 0.025 |
| Other derivatives | Varies (0.005 - 0.1) | Varies (0.01 - 0.05) |
Antifungal Activity
The compound's antifungal efficacy was assessed in vitro against various fungal strains. The results indicated significant inhibition of fungal growth, particularly in opportunistic pathogens .
The mechanism by which this compound exerts its effects is primarily through enzyme inhibition:
- Tyrosinase Inhibition : The compound acts as a competitive inhibitor of tyrosinase, with an IC50 value significantly lower than that of traditional inhibitors like kojic acid . This property suggests potential applications in cosmetic formulations aimed at skin lightening.
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Tyrosinase Inhibition Study : A recent study highlighted that derivatives of the compound exhibited varying degrees of tyrosinase inhibition, with some compounds showing up to 100-fold increased activity compared to standard references .
- Pharmacological Profiles : Research indicates that modifications to the piperazine ring can enhance antibacterial properties, suggesting that structure-activity relationship (SAR) studies are critical for optimizing efficacy .
- Toxicological Assessments : Preliminary toxicity evaluations indicate that while the compound is effective against target pathogens, it exhibits low cytotoxicity in mammalian cell lines, making it a promising candidate for further development .
Q & A
Q. What are the common synthetic routes for 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(methylamino)ethanone, and how are intermediates purified?
The synthesis typically involves sequential functionalization of the piperazine core. Key steps include:
- Piperazine ring functionalization : Acylation with chloroacetyl chloride or similar reagents under anhydrous conditions, followed by nucleophilic substitution with 4-fluorophenyl groups .
- Methylamino introduction : Reductive amination or coupling reactions using methylamine derivatives .
- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) and recrystallization (ethanol/water) are standard. Reaction progress is monitored via TLC and confirmed by NMR .
Q. Which spectroscopic and crystallographic methods are used to characterize this compound?
- NMR (¹H, ¹³C, 2D-COSY): Assigns proton environments and confirms substituent positions (e.g., fluorophenyl vs. methylamino groups) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves 3D structure, bond angles, and torsional strain in the piperazine ring. For example, C–C bond lengths in fluorophenyl groups average 1.38 Å, with deviations <0.02 Å .
Q. What preliminary biological screening assays are recommended for this compound?
- Receptor binding assays : Radioligand displacement (e.g., 5-HT₁A, D₂ receptors) to assess affinity (IC₅₀ values). Fluorophenyl-piperazine derivatives often show nM-level activity .
- Enzyme inhibition : Kinetic assays (e.g., acetylcholinesterase) using Ellman’s method .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods aid in identifying biological targets for this compound?
- Molecular docking (AutoDock Vina, Glide) : Predict binding poses in serotonin/dopamine receptors. Fluorophenyl groups show π-π stacking with Phe residues in 5-HT₁A (ΔG ≈ -9.5 kcal/mol) .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with logP and IC₅₀ values. Fluorine enhances membrane permeability (logP reduction by ~0.5 units) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Structural analogs : Compare activity of derivatives with modified substituents (e.g., replacing fluorophenyl with chlorophenyl reduces 5-HT₁A affinity by 10-fold) .
- Assay standardization : Use internal controls (e.g., known inhibitors) across labs to normalize IC₅₀ measurements .
- Metabolic stability tests : Liver microsome assays identify rapid degradation (e.g., CYP450-mediated oxidation) that may explain false negatives .
Q. How can the methylamino group be optimized for enhanced pharmacokinetics?
- Bioisosteric replacement : Substitute methylamino with cyclopropylamine (improves metabolic stability) or tert-butyl groups (enhances lipophilicity) .
- Prodrug design : Acetylate the amine to increase oral bioavailability, with hydrolysis in vivo .
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL in PBS) .
Q. What advanced analytical techniques address solubility and stability challenges?
- HPLC-MS with CAD detection : Quantifies degradation products under accelerated stability conditions (40°C/75% RH) .
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance solubility (up to 20 mg/mL) without altering activity .
- Solid-state NMR : Monitors crystallinity changes during storage (amorphous forms degrade faster) .
Q. What interdisciplinary applications exist beyond pharmacology?
- Chemical biology probes : Fluorescent tagging (e.g., BODIPY) to track receptor internalization in live cells .
- Material science : Incorporate into metal-organic frameworks (MOFs) for controlled drug release .
- Catalysis : Piperazine derivatives act as ligands in asymmetric hydrogenation (e.g., Ru-complexes with >90% ee) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
